N-[4-(dimethylamino)phenyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide
Description
N-[4-(dimethylamino)phenyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide is a structurally complex molecule featuring a thiazole core substituted with a phenylcarbamoyl amino group at position 2 and a propanamide linker at position 2. The propanamide chain terminates in a 4-(dimethylamino)phenyl group. The dimethylamino group enhances solubility and electronic properties, while the thiazole ring contributes to metabolic stability and π-π stacking interactions in biological targets .
Synthesis of such compounds typically involves multi-step reactions, including cyclization of thiazole rings (e.g., via CS₂/KOH-mediated reactions) and amide coupling (e.g., using DMF/LiH) .
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-26(2)18-11-8-16(9-12-18)22-19(27)13-10-17-14-29-21(24-17)25-20(28)23-15-6-4-3-5-7-15/h3-9,11-12,14H,10,13H2,1-2H3,(H,22,27)(H2,23,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBKVNPIGQODCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(dimethylamino)phenyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula for this compound is CHNOS. The compound features a thiazole ring, which is known for its biological activity, along with a dimethylamino group that may enhance its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit cancer cell proliferation. The thiazole moiety is often associated with the modulation of various cellular pathways involved in cancer progression. Preliminary studies suggest that the compound may induce apoptosis (programmed cell death) in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
Anticancer Efficacy
Recent studies have evaluated the compound's effectiveness against several human cancer cell lines. The following table summarizes the IC values obtained from various assays:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| HeLa (cervical) | 0.50 | |
| MCF-7 (breast) | 1.20 | |
| MDA-MB-231 (breast) | 1.80 | |
| A2780 (ovarian) | 1.00 | |
| K562 (leukemia) | 5.00 |
These results indicate that this compound exhibits promising antiproliferative activity, especially against cervical and ovarian cancer cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the thiazole and phenyl groups can significantly impact the compound's potency. For instance, compounds with additional substituents on the phenyl ring or variations in the thiazole structure exhibited enhanced biological activity compared to their simpler analogs. This suggests that both steric and electronic factors play crucial roles in determining the efficacy of these compounds.
In Vitro Studies
In vitro studies conducted on various cancer cell lines demonstrate that this compound effectively inhibits cell growth and induces apoptosis. For example, in a study involving HeLa cells, treatment with the compound resulted in significant cell death at concentrations as low as 0.50 µM, indicating high potency against cervical cancer cells .
In Vivo Studies
Preliminary in vivo studies using animal models have shown that this compound can significantly reduce tumor size without causing severe side effects. These findings warrant further investigation into its therapeutic potential and safety profile in clinical settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Compound A: 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides ()
- Structural Difference : Replaces the thiazole ring with a 1,3,4-oxadiazole-sulfanyl-thiazole hybrid.
- Synthesis : Shares initial steps (hydrazine reflux, CS₂/KOH cyclization) but diverges in sulfanyl linkage formation .
Compound B: N-[4-(2-(3-(trifluoromethyl)phenylamino)thiazol-4-yl)phenyl]acetamide ()
- Structural Difference: Substitutes the phenylcarbamoyl group with a trifluoromethyl-anilino moiety and replaces propanamide with acetamide.
- Implications : The trifluoromethyl group enhances lipophilicity and bioavailability, while the shorter acetamide linker may reduce conformational flexibility .
Linker and Substituent Variations
Compound C : N-(3,4-dimethylphenyl)-3-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}propanamide ()
- Structural Difference : Integrates a pyrazole ring fused to the thiazole, with hydroxy and methyl substituents.
Compound D: 2-[[dimethylcarbamoyl-[(4-fluorophenyl)methyl]amino]methyl]-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide ()
- Structural Difference : Uses a fluorophenyl-methyl carboxamide instead of propanamide and introduces fluorinated aromatic groups.
- Implications : Fluorine atoms improve membrane permeability and metabolic resistance but may increase steric hindrance .
Key Research Findings
- Synthetic Flexibility : The target compound’s synthesis route () is adaptable to diverse heterocycles (e.g., oxadiazole in Compound A), enabling modular drug design .
- Bioactivity Trends : Trifluoromethyl groups (Compound B) correlate with improved pharmacokinetics, while pyrazole-thiazole systems (Compound C) show promise in anti-inflammatory applications .
- Solubility vs. Stability: Oxadiazole derivatives (Compound A) trade solubility for stability, whereas the target compound balances both via its dimethylamino group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
